3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique azetidinone ring structure, which is a four-membered lactam, and is substituted with amino, benzo[d][1,3]dioxolyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzo[d][1,3]dioxole derivative with a methoxyphenyl-substituted amine, followed by cyclization to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating the target molecule. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinone derivatives with different substituents. Examples might be:
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one
- 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)azetidin-2-one
Uniqueness
What sets 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one apart is its specific combination of substituents, which can confer unique reactivity and biological activity. The presence of the benzo[d][1,3]dioxolyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H16N2O4/c1-21-12-4-2-3-11(8-12)19-16(15(18)17(19)20)10-5-6-13-14(7-10)23-9-22-13/h2-8,15-16H,9,18H2,1H3 |
InChI Key |
AHYDUAMDHFHQPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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